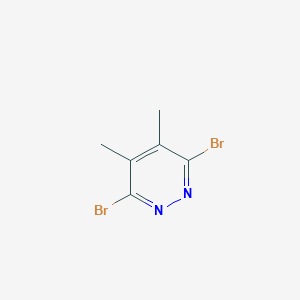

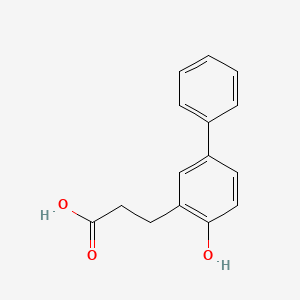

![molecular formula C14H9F4N3 B2924596 3-(4-氟苯基)-5-甲基-7-(三氟甲基)吡唑并[1,5-a]嘧啶 CAS No. 439107-88-7](/img/structure/B2924596.png)

3-(4-氟苯基)-5-甲基-7-(三氟甲基)吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry and have recently attracted a lot of attention in material science due to their significant photophysical properties . They have a broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, anti-inflammatory, CRF 1 antagonists and radio diagnostics .

Synthesis Analysis

A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles is presented. This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot . The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications .Molecular Structure Analysis

The central pyrazolo[1,5-a]pyrimidine unit is almost planar . The structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .Chemical Reactions Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold. These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical And Chemical Properties Analysis

The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D . More detailed physical and chemical properties are not available in the retrieved papers.科学研究应用

合成和分子对接研究

Thangarasu 等人 (2019) 的一项研究探讨了新型吡唑的合成,包括 3-(4-氟苯基)-5-甲基-7-(三氟甲基)吡唑并[1,5-a]嘧啶的衍生物,重点关注它们的抗氧化、抗乳腺癌和抗炎特性。合成了这些化合物并评估了它们的生物活性,通过分子对接研究显示了作为 COX-2 抑制剂和抗炎药的潜力,表明它们与环氧合酶-2 和磷酸肌醇-3-激酶酶的相互作用 (Thangarasu、Manikandan 和 Thamaraiselvi,2019).

荧光探针开发

Castillo 等人 (2018) 描述了 3-甲酰吡唑并[1,5-a]嘧啶的合成,利用它们作为创建功能性荧光团的中间体。这些化合物表现出显着的荧光特性,表明它们作为生物和环境传感荧光探针的潜在应用。该研究重点介绍了制备具有大斯托克斯位移和强荧光强度的新型荧光团,特别是对位甲氧基苯基取代的衍生物 (Castillo、Tigreros 和 Portilla,2018).

癌细胞系抑制

Liu 等人 (2016) 对 5-(4-氟苯基)-N,N-二甲基-7-(三氟甲基)吡唑并[1,5-a]嘧啶-3-甲酰胺的合成进行了研究,证明了其有效抑制某些癌细胞系增殖的能力。确定了该化合物的晶体结构,为其对癌细胞作用机制提供了见解 (Liu、Song、Tian、Zhang、Bai 和 Wang,2016).

非甾体抗炎药开发

Auzzi 等人 (1983) 对 2-苯基吡唑并[1,5-a]嘧啶-7-酮的研究探讨了吡唑并[1,5-a]嘧啶衍生物的抗炎特性,确定了具有显着活性和最小溃疡形成作用的化合物。这项工作表明这些化合物作为更安全的非甾体抗炎药的潜力 (Auzzi、Bruni、Cecchi、Costanzo、Vettori、Pirisino、Corrias、Ignesti、Banchelli 和 Raimondi,1983).

未来方向

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production . This work not only underscores the synthetic utility of our devised protocol but also highlights the promising potential of these glycohybrids as candidates for further anticancer therapeutic exploration .

作用机制

Target of Action

The primary target of 3-(4-Fluorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .

Mode of Action

This compound inhibits CDK2, thereby disrupting the normal cell cycle progression . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within cells . The molecular docking simulation of the compound confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption in the cell cycle can lead to the inhibition of cell proliferation and the induction of apoptosis .

Pharmacokinetics

These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The result of the action of this compound is the significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

属性

IUPAC Name |

3-(4-fluorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F4N3/c1-8-6-12(14(16,17)18)21-13(20-8)11(7-19-21)9-2-4-10(15)5-3-9/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKPGZHKZHIYKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F4N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

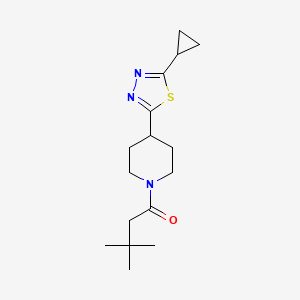

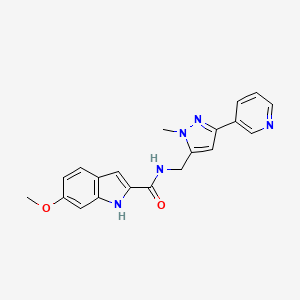

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-phenylpropylideneamino]acetamide](/img/structure/B2924514.png)

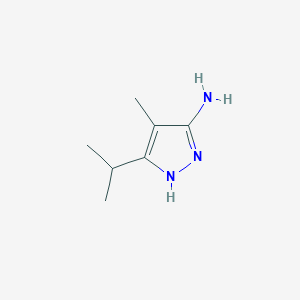

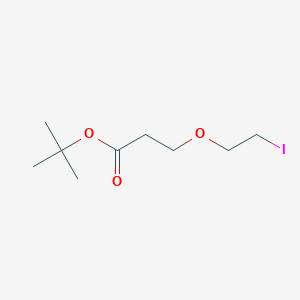

![(Z)-4-(indolin-1-ylsulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2924516.png)

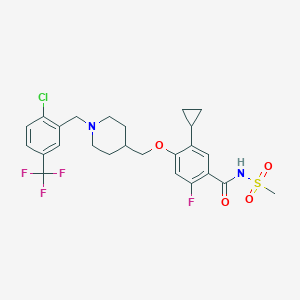

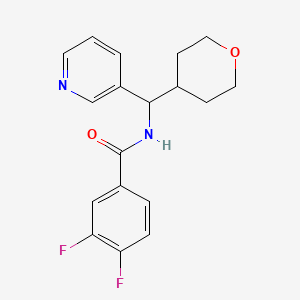

![3-(4-chlorophenyl)-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2924517.png)

![(E)-N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2924525.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2924529.png)

![2-(3,4-dimethoxyphenyl)-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]acetamide](/img/structure/B2924534.png)